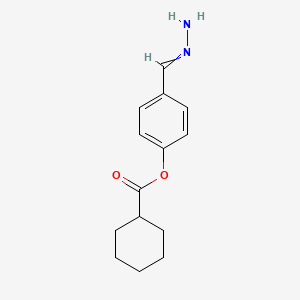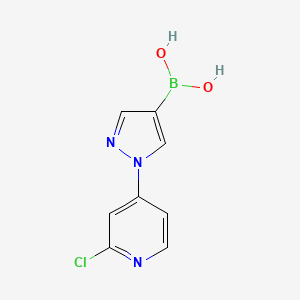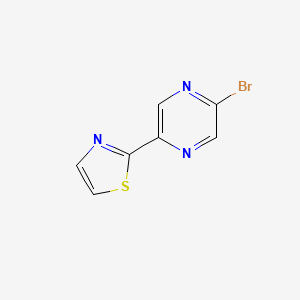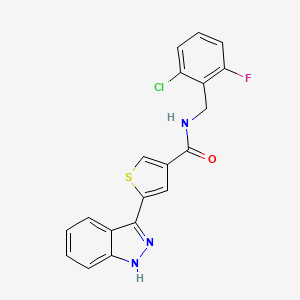
N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thiophene ring, an indazole moiety, and a benzyl group substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Attachment of the Benzyl Group: The benzyl group, substituted with chlorine and fluorine, can be attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and indazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide
- N-(2-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide
- N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)furan-3-carboxamide
Uniqueness
N-(2-chloro-6-fluorobenzyl)-5-(1H-indazol-3-yl)thiophene-3-carboxamide is unique due to the specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H13ClFN3OS |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-indazol-3-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C19H13ClFN3OS/c20-14-5-3-6-15(21)13(14)9-22-19(25)11-8-17(26-10-11)18-12-4-1-2-7-16(12)23-24-18/h1-8,10H,9H2,(H,22,25)(H,23,24) |
InChI Key |
YDCYIWXSUZHJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC(=CS3)C(=O)NCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)

![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)

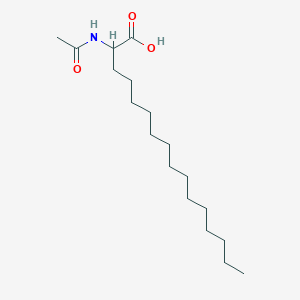
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
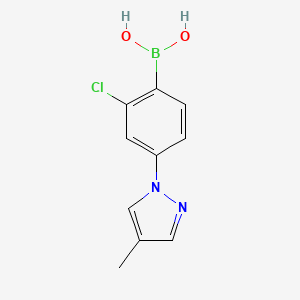


![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
